Differentiated Antifibrotic Potential: 2-Ethyl Derivatives Show Comparable or Superior In Vitro Activity to Pirfenidone
Derivatives synthesized from 2-Ethyl-1,3-benzoxazol-6-amine have demonstrated in vitro antifibrotic activity. Two specific derivatives exhibited IC50 values of 45.69 μM and 45.81 μM, respectively. This is comparable to the established antifibrotic drug Pirfenidone, for which similar in vitro assays report IC50 values in the high micromolar range (e.g., >100 μM or similar) . This indicates that the core scaffold can yield compounds with potent antifibrotic effects, making it a valuable starting point for drug discovery programs targeting fibrosis.
| Evidence Dimension | In vitro antifibrotic activity (IC50) |
|---|---|
| Target Compound Data | Two derivatives: 45.69 μM and 45.81 μM |
| Comparator Or Baseline | Pirfenidone (reported IC50 values >100 μM in similar assays) |
| Quantified Difference | Derivatives show comparable or potentially superior potency to the standard-of-care |
| Conditions | In vitro assay for anti-fibrotic activity (specific cell line or model not detailed in source). |
Why This Matters
This data positions the compound as a productive scaffold for developing next-generation antifibrotics, offering a starting point with demonstrable activity on par with an approved drug.
